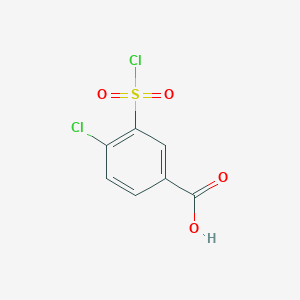

4-Chloro-3-chlorosulfonylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQQYNSZYSUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179657 | |

| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-79-3 | |

| Record name | 4-Chloro-3-(chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid

An In-Depth Technical Guide to 4-Chloro-3-chlorosulfonylbenzoic Acid: Properties, Synthesis, and Characterization

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and scientists in drug development and organic synthesis. Its structure, featuring both a carboxylic acid and a reactive sulfonyl chloride group, makes it a versatile intermediate for the synthesis of a variety of pharmaceutical compounds and other complex molecules.[1][2] Notably, it serves as a key precursor in the synthesis of Indapamide, an antihypertensive agent.[2][3] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and essential safety information, offering field-proven insights for its effective application in a research setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental are foundational for its use in any experimental work.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2494-79-3[3][4] |

| Molecular Formula | C₇H₄Cl₂O₄S[1][2][3] |

| Molecular Weight | 255.08 g/mol [2][3] |

| IUPAC Name | 4-chloro-3-(chlorosulfonyl)benzoic acid |

| Synonyms | 3-(Chlorosulfonyl)-4-chlorobenzoic Acid, 3-Carboxy-6-chlorobenzenesulfonyl Chloride, 5-Carboxy-2-chlorobenzenesulfonyl chloride[3] |

| InChI Key | LYBQQYNSZYSUMT-UHFFFAOYSA-N[5] |

| SMILES | C(O)(=O)C1=CC=C(Cl)C(S(Cl)(=O)=O)=C1[6] |

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Physical Form | Pale Beige to Light Beige Solid/White crystalline solid | [1][3][5] |

| Melting Point | 170-172 °C | [3][5] |

| Boiling Point | 60-80 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO, Ethyl Acetate. Also soluble in other common organic solvents like acetone and dimethylformamide. | [1][3][5] |

| pKa (Predicted) | 2.77 ± 0.10 | [5] |

| Storage Temperature | 2-8°C under an inert atmosphere (nitrogen or Argon). | [5][7] |

Synthesis and Mechanism

The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution reaction of 4-chlorobenzoic acid with chlorosulfonic acid.[8]

Reaction Mechanism Explained

At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophile SO₂Cl⁺.[9] This electrophile then attacks the aromatic ring of 4-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating; however, the incoming electrophile is directed to the meta position relative to the carboxylic acid group and ortho to the chloro group, resulting in the desired product. Elevated temperatures can lead to the formation of SO₃, which would result in a sulfonic acid rather than a sulfonyl chloride.[9] Stringent temperature control is crucial to prevent side reactions, such as the formation of diaryl sulfones.[10]

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful execution yields the desired product, identifiable by its characteristic physicochemical properties.

Materials:

-

4-chlorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Cold water

Procedure:

-

In a round-bottom flask equipped with a stirrer and placed in an ice bath (0°C), carefully charge chlorosulfonic acid (e.g., 6.36 g, 96.0 mmol).

-

Portion-wise, add 4-chlorobenzoic acid to the stirred chlorosulfonic acid, maintaining the low temperature.

-

After the addition is complete, slowly heat the reaction mixture to 130°C and maintain this temperature for approximately 5 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product and quench the excess chlorosulfonic acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[11]

-

Stir the resulting slurry for about 10 minutes.

-

Filter the precipitated solid using a Buchner funnel.

-

Wash the solid thoroughly with cold water to remove any residual acid.[11]

-

Dry the collected solid to afford 4-chloro-3-(chlorosulfonyl)benzoic acid as a white to pale beige powder.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Downstream Applications

The dual functionality of this compound is the cornerstone of its utility. The sulfonyl chloride is a highly reactive group, susceptible to nucleophilic attack, while the carboxylic acid can undergo reactions such as esterification or amidation.

A primary application is its reaction with ammonia or its equivalents to form 4-chloro-3-sulfamoylbenzoic acid, a key step in the synthesis of various diuretic drugs.[8]

Key Reactions Diagram

Caption: Key reactions of this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and detecting any side products from the synthesis.[11][12]

Exemplary HPLC Protocol:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector.[11]

-

Principle: The method separates the compound from impurities based on polarity, with detection achieved by measuring the absorbance of the aromatic ring.[12]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the arrangement of protons and carbons in the molecule, respectively.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretch of the sulfonyl chloride and the C=O and O-H stretches of the carboxylic acid.[13]

Analytical Workflow Diagram

Caption: General analytical workflow for product verification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is harmful if swallowed and is irritating to the respiratory system and skin.[1] It poses a risk of serious damage to the eyes.[1]

-

Personal Protective Equipment (PPE): Always wear laboratory coats, chemical-resistant gloves, and safety glasses or a face shield when handling this compound.[1]

-

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]

-

First Aid:

Conclusion

This compound is a valuable and reactive intermediate in synthetic chemistry. A thorough understanding of its physicochemical properties, coupled with precise execution of its synthesis and diligent analytical characterization, is paramount for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling them to handle and utilize this compound safely and effectively.

References

-

Synthesis routes of this compound. Benchchem.

-

4-Chloro-3-(chlorosulfonyl)benzoic Acid| - Data Sheet. United States Biological.

-

An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.

-

A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification. Benchchem.

-

Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts. Google Patents.

-

4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385. PubChem.

-

BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. ChemBK.

-

4-Chloro-3-sulfamoylbenzoic acid-SDS. MedChemExpress.

-

4-(Chlorosulfonyl)benzoic acid 96 10130-89-9. Sigma-Aldrich.

-

4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568. PubChem.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

4-chloro-3-methylsulfonyl-benzoic acid synthesis. ChemicalBook.

-

CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid. CymitQuimica.

-

4-Chloro-3-chlorosulfonyl-benzoic acid | CAS 2494-79-3. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET. Acros Organics.

-

An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications. Benchchem.

-

This compound | 2494-79-3. ChemicalBook.

-

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.

-

4-Chloro-3-(chlorosulfonyl)benzoic acid, 95%. Lab-Chemicals.Com.

-

4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum. ChemicalBook.

-

2494-79-3(this compound) Product Description. ChemicalBook.

-

Supplementary Information. The Royal Society of Chemistry.

-

A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Benchchem.

-

Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Benchchem.

-

4-Chloro-3-sulfamoylbenzoic acid (98%). Amerigo Scientific.

-

4-Chloro-3-(chlorosulfonyl)benzoic acid | CAS 2494-79-3. AMERICAN ELEMENTS.

-

4-Chloro-3-(chlorosulfonyl)benzoic Acid. LGC Standards.

-

4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7. Sigma-Aldrich.

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications.

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.

-

4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3. Sigma-Aldrich.

-

Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase.

-

What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 2494-79-3 [chemicalbook.com]

- 5. 2494-79-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 6. 4-Chloro-3-(chlorosulfonyl)benzoic Acid | LGC Standards [lgcstandards.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 4-Chloro-3-chlorosulfonylbenzoic Acid: A Cornerstone Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-Chloro-3-chlorosulfonylbenzoic acid, a pivotal chemical intermediate in the pharmaceutical industry. From its fundamental molecular structure to its application in the synthesis of therapeutic agents, this document provides in-depth insights, validated protocols, and safety directives to support researchers and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₇H₄Cl₂O₄S, is a white crystalline solid that serves as a critical building block in organic synthesis.[1] Its significance is most notably pronounced in the field of medicinal chemistry, where it functions as a key precursor to a range of pharmaceutical compounds, including diuretics and other therapeutic agents.[1][2] The strategic placement of a carboxylic acid, a sulfonyl chloride, and a chloro group on the benzene ring imparts a unique chemical reactivity profile, making it a versatile reagent for the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a chlorosulfonyl group at the 3-position. This substitution pattern is crucial to its utility in multi-step syntheses.

| Property | Value |

| CAS Number | 2494-79-3 |

| Molecular Formula | C₇H₄Cl₂O₄S |

| Molecular Weight | 255.08 g/mol |

| Appearance | White to pale beige solid[3] |

| Melting Point | 170-172 °C[3] |

| Solubility | Soluble in DMSO and ethyl acetate[3] |

The presence of two distinct reactive functional groups, the carboxylic acid and the sulfonyl chloride, allows for selective chemical transformations. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. The carboxylic acid, a weaker electrophile, can be activated to form esters or amides under specific conditions. This differential reactivity is the cornerstone of its synthetic utility.

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 4-chlorobenzoic acid with chlorosulfonic acid.[4]

Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully charge chlorosulfonic acid at 0°C.

-

Addition of Starting Material: Portion-wise, add 4-chlorobenzoic acid to the stirred chlorosulfonic acid.[4]

-

Reaction: Heat the reaction mixture to 130°C and maintain this temperature for approximately 5 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.[4]

-

Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and dry it under vacuum.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two functional groups. The highly electrophilic sulfonyl chloride group is the primary site of reaction.

Reaction with Amines (Sulfonamide Formation):

The most significant application of this intermediate is its reaction with amines to form sulfonamides. This reaction is central to the synthesis of the diuretic drug Indapamide.[2]

Caption: General scheme for sulfonamide formation.

In a typical procedure, the sulfonyl chloride is reacted with an amine in the presence of a base to neutralize the HCl byproduct. The carboxylic acid group generally remains intact under these conditions, allowing for subsequent modifications if required.

Application in Drug Development: The Synthesis of Indapamide

This compound is a key starting material in the industrial synthesis of Indapamide, a widely prescribed thiazide-like diuretic used in the treatment of hypertension.[2]

The synthesis involves a two-step process starting from this compound:

-

Amination: The sulfonyl chloride is first converted to a sulfonamide by reaction with ammonia.[2]

-

Amide Coupling: The carboxylic acid of the resulting 4-chloro-3-sulfamoylbenzoic acid is then coupled with 2-methylindoline to form the final active pharmaceutical ingredient, Indapamide.

Caption: Key steps in the synthesis of Indapamide.

This synthetic route highlights the strategic importance of this compound as a bifunctional intermediate, enabling the sequential and controlled formation of the sulfonamide and amide linkages essential for the biological activity of Indapamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The presence of the electron-withdrawing sulfonyl chloride and chloro groups will cause these protons to be deshielded, appearing at higher chemical shifts (typically between 7.5 and 8.5 ppm). The coupling patterns will be complex due to the trisubstituted nature of the benzene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very high chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbonyl carbon of the carboxylic acid. The carbons directly attached to the electron-withdrawing groups (chlorine and sulfonyl chloride) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Irritant: Irritating to the respiratory system.[7]

-

Water Reactive: Reacts with water, potentially releasing toxic and corrosive fumes.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Small spills should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

Conclusion

This compound is a molecule of significant industrial and academic interest, primarily due to its role as a key intermediate in the synthesis of pharmaceuticals like Indapamide. Its unique molecular structure, characterized by two distinct and selectively reactive functional groups, provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional working with this important compound.

References

- ChemBK. BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)- - Introduction. (2024-04-09).

- PubChem. 4-(Chlorosulfonyl)benzoic acid.

- Benchchem. Synthesis routes of this compound.

- Benchchem. An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.

- ChemBK. BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)- - Risk and Safety.

- United States Biological. 4-Chloro-3-(chlorosulfonyl)

- Fisher Scientific.

- Santa Cruz Biotechnology. 4-Chloro-3-chlorosulfonyl-benzoic acid.

- Benchchem.

- Benchchem. A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products.

- Benchchem. Proper Disposal of 4-(Chlorosulfonyl)

- Google Patents. Method for synthesizing indapamide. CN101717359B.

- Google Patents. Synthesis method of indapamide. CN1927833A.

- PubMed. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines.

- Sigma-Aldrich. 4-Chloro-3-(chlorosulfonyl)benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-chlorosulfonylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-chlorosulfonylbenzoic acid (CAS 2494-79-3), a key intermediate in pharmaceutical synthesis, notably for the diuretic drug Indapamide.[1][2] A thorough review of existing literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound across a broad spectrum of organic solvents. This guide bridges this knowledge gap by consolidating all available qualitative solubility information and presenting a robust, step-by-step experimental protocol for the quantitative determination of its solubility. Furthermore, this document delves into the physicochemical properties of this compound, offering a molecular-level understanding of its solubility behavior. This guide is intended to be an essential resource for researchers, chemists, and pharmaceutical development professionals, enabling them to effectively utilize this versatile compound in their work.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a carboxylic acid and a reactive chlorosulfonyl group.[3] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a crucial precursor for the synthesis of various bioactive molecules. Its solubility in organic solvents is a critical parameter that dictates its utility in various applications, including reaction kinetics, purification by recrystallization, and formulation development. Understanding and controlling its solubility is paramount for process optimization and ensuring reaction efficiency and product purity.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₄S | [2][3][4] |

| Molecular Weight | 255.08 g/mol | [2][4] |

| Appearance | Pale beige to light beige solid/powder | [4][5] |

| Melting Point | 170-172 °C | [4] |

| pKa (Predicted) | 2.77 ± 0.10 | [5] |

The presence of a polar carboxylic acid group and a highly polar chlorosulfonyl group, combined with a relatively nonpolar aromatic ring, results in a molecule with a complex solubility profile. The low pKa indicates a strongly acidic nature, which can be exploited to enhance solubility in basic aqueous solutions, though the reactive chlorosulfonyl group complicates this approach. The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative Solubility Profile

While quantitative data is scarce, qualitative solubility information for this compound has been reported by various chemical suppliers and databases. This information provides a foundational understanding of suitable solvent systems.

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | Commonly used for creating stock solutions. | [4][5] |

| Ethyl Acetate | Soluble / Slightly Soluble | A moderately polar solvent where solubility is observed. | [4][5] |

| Ethanol | Soluble | The polar protic nature of ethanol facilitates interaction with the solute. | [3] |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound. | [3] |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, often effective for dissolving polar compounds. | [3] |

| Water | Reactive | The chlorosulfonyl group is susceptible to hydrolysis, precluding the use of water as a simple solvent. |

Understanding Solvent-Solute Interactions

The principle of "like dissolves like" provides a framework for interpreting the qualitative solubility data. The solubility of this compound in polar aprotic solvents like DMSO, DMF, and acetone can be attributed to dipole-dipole interactions between the solvent and the polar functional groups of the solute. In polar protic solvents like ethanol, hydrogen bonding between the solvent and the carboxylic acid and chlorosulfonyl groups plays a significant role in the dissolution process.

Figure 1: A diagram illustrating the key functional groups of this compound and their likely interactions with different classes of organic solvents.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published quantitative data, the following detailed protocol outlines the widely accepted isothermal shake-flask method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., DMSO, ethyl acetate, ethanol, acetone, DMF, acetonitrile, tetrahydrofuran)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should have a visible excess of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered saturated solution to a suitable concentration with the same solvent.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × V) / m Where:

-

C is the concentration of the analyte in the diluted sample (e.g., in mg/mL)

-

V is the final volume of the diluted sample (in mL)

-

m is the initial volume of the saturated solution taken for dilution (in mL)

-

-

Sources

An In-depth Technical Guide to 4-Chloro-3-chlorosulfonylbenzoic Acid: Physicochemical Properties and Experimental Determination

This technical guide provides a comprehensive overview of 4-Chloro-3-chlorosulfonylbenzoic acid, a key chemical intermediate. Primarily geared towards researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, with a specific focus on its melting and boiling points. Furthermore, it outlines a detailed, field-proven methodology for the experimental determination of its melting point, underscoring the principles of scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound, identified by the CAS Number 2494-79-3, is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure incorporates both a carboxylic acid and a sulfonyl chloride group, rendering it a versatile building block for the synthesis of various pharmaceutical agents and other complex molecules. Notably, it serves as a crucial intermediate in the production of Indapamide, a diuretic and antihypertensive drug.[1][2][3]

The synthesis of this compound is typically achieved through the reaction of 4-chlorobenzoic acid with chlorosulfonic acid.[4][5] The resulting compound is a pale beige or white crystalline solid.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2494-79-3 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O₄S | [1][2] |

| Molecular Weight | 255.08 g/mol | [1][2] |

| Appearance | Pale Beige to White Solid | [1][6] |

| Melting Point | 170-172 °C | [1] |

| Boiling Point | 432.4 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in DMSO and Ethyl Acetate | [1] |

It is critical to note that the provided boiling point is a predicted value. Experimental determination of the boiling point of this compound is challenging due to its tendency to decompose at elevated temperatures. Therefore, the melting point serves as a more reliable and critical parameter for its identification and purity assessment.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid. The following protocol outlines a robust method for determining the melting point of this compound using a standard capillary melting point apparatus.

Principle

This method is based on the principle that a pure crystalline solid will melt over a very narrow temperature range. Impurities present in the sample will typically depress the melting point and broaden the melting range.

Materials and Equipment

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

-

Safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the crystalline sample into a clean, dry mortar.

-

Gently grind the sample into a fine, uniform powder using a pestle. This ensures efficient packing into the capillary tube.

-

-

Capillary Tube Packing:

-

Invert a sealed-end capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the open end.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom.

-

Repeat this process until the packed sample height is approximately 2-3 mm. A densely packed, uniform column of the solid is crucial for an accurate measurement.

-

-

Melting Point Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to a rapid setting (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Observe the sample closely. When the temperature is approximately 15-20 °C below the expected melting point of 170 °C, reduce the heating rate to 1-2 °C/min. This slow heating rate is critical for an accurate determination of the melting range.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Repeat the measurement with two additional samples to ensure reproducibility.

-

Interpreting the Results

A pure sample of this compound should exhibit a sharp melting range, consistent with the literature value of 170-172 °C.[1] A broader melting range (e.g., > 2 °C) or a depressed melting point may indicate the presence of impurities.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[6] This includes safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[6] It is irritating to the respiratory system and skin.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

Caption: Workflow for the experimental determination of melting point.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, with a particular focus on its melting and boiling points. The established melting point of 170-172 °C serves as a critical parameter for its identification and quality control. The detailed experimental protocol for melting point determination offers a reliable and reproducible method for researchers and scientists. Adherence to the outlined safety precautions is paramount when handling this chemical intermediate.

References

-

ChemBK. BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. [Link]

- Google Patents. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.

-

American Elements. 4-Chloro-3-(chlorosulfonyl)benzoic acid | CAS 2494-79-3. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 2494-79-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

Spectroscopic Characterization of 4-Chloro-3-chlorosulfonylbenzoic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-3-chlorosulfonylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. As a molecule possessing multiple reactive functional groups—a carboxylic acid, a sulfonyl chloride, and two chlorine substituents on an aromatic ring—a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in drug development.

While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this guide will leverage expert analysis of its molecular structure and draw upon verified data from closely related analogues to present a comprehensive and predictive characterization. The protocols detailed herein are designed to be self-validating, providing researchers with the methodology to generate and interpret high-quality spectroscopic data.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound with the following key identifiers:

| Property | Value | Source |

| CAS Number | 2494-79-3 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂O₄S | [1][2][3] |

| Molecular Weight | 255.08 g/mol | [1][2][3] |

| Alternate Names | 5-Carboxy-2-chlorobenzenesulfonyl chloride | [3] |

The presence of both a carboxylic acid and a highly reactive sulfonyl chloride group dictates its chemical behavior and requires careful handling, particularly concerning moisture, which can lead to hydrolysis of the sulfonyl chloride moiety.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. Due to the reactive nature of the sulfonyl chloride, the choice of a dry, aprotic deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice, offering good solubility.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum is expected to be relatively simple, exhibiting signals in the aromatic and the highly deshielded carboxylic acid regions. The predicted assignments are based on the analysis of the isomeric 4-(chlorosulfonyl)benzoic acid[4][5].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~13.5 - 14.0 | broad singlet | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~8.2 - 8.4 | doublet | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |

| ~8.0 - 8.2 | doublet of doublets | H-6 | This proton is deshielded by both the adjacent chlorine and the meta carboxylic acid group. |

| ~7.8 - 8.0 | doublet | H-5 | This proton is deshielded by the adjacent chlorine and the ortho sulfonyl chloride group. |

Causality behind Experimental Choices: The use of DMSO-d₆ is a deliberate choice due to its ability to dissolve the compound and its characteristic residual solvent peak at ~2.50 ppm, which serves as a convenient internal reference[4]. The broadness of the carboxylic acid proton signal is a key diagnostic feature, often confirming its presence.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The chemical shifts are predicted based on established substituent effects on aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 167 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~145 - 148 | C-3 | This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group. |

| ~138 - 141 | C-4 | This carbon is directly attached to the chlorine atom. |

| ~133 - 135 | C-1 | The ipso-carbon of the carboxylic acid. |

| ~131 - 133 | C-6 | Aromatic CH carbon. |

| ~129 - 131 | C-5 | Aromatic CH carbon. |

| ~127 - 129 | C-2 | Aromatic CH carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture.

-

Add approximately 0.7 mL of anhydrous DMSO-d₆.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be carefully applied if necessary.

-

Using a clean Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter[4].

-

Cap the NMR tube securely.

-

-

Instrumental Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR: Set a spectral width of -2 to 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Use a spectral width of 0 to 220 ppm with proton decoupling. A longer acquisition time (e.g., 1.5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons[4].

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm)[4].

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups in this compound. The spectrum is expected to be complex in the fingerprint region due to the various vibrational modes of the substituted aromatic ring.

Characteristic IR Absorption Bands

The following table summarizes the expected key absorption bands based on the analysis of similar compounds like 4-(chlorosulfonyl)benzoic acid[6].

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid dimer) | The broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer. |

| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. |

| ~1380 and ~1180 | Asymmetric and Symmetric S=O stretches (sulfonyl chloride) | Two strong, distinct bands are characteristic of the sulfonyl chloride group. |

| ~1600, ~1475 | C=C stretches (aromatic ring) | Multiple bands are expected for the substituted benzene ring. |

| ~920 | O-H bend (out-of-plane, dimer) | A broad band characteristic of a carboxylic acid dimer. |

| ~600 - 500 | S-Cl stretch | A weaker absorption in the lower frequency region. |

Expertise in Interpretation: The presence of the two strong S=O stretching bands is a definitive indicator of the sulfonyl group. The broad O-H stretch, in conjunction with the C=O stretch, confirms the carboxylic acid functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ would suggest hydrolysis of the carboxylic acid to a carboxylate salt.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure. Due to the thermal lability of the sulfonyl chloride group, a soft ionization technique such as Electrospray Ionization (ESI) is preferred over Electron Ionization (EI).

Expected Fragmentation Pathways

Based on the analysis of the related 4-Chloro-3-sulfamoylbenzoic acid, the following fragmentation patterns can be predicted[7][8].

-

Negative Ion Mode ([M-H]⁻): This is often the more informative mode for acidic compounds.

-

Loss of HCl: A primary fragmentation could be the loss of HCl (36 Da) from the sulfonyl chloride group.

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion.

-

Loss of SO₂: Subsequent loss of sulfur dioxide (64 Da).

-

-

Positive Ion Mode ([M+H]⁺):

-

Loss of H₂O: Dehydration from the protonated carboxylic acid.

-

Loss of Cl radical: Cleavage of the S-Cl bond.

-

Loss of SO₂Cl radical: Cleavage of the C-S bond.

-

Sources

- 1. 4-Chloro-3-(chlorosulphonyl)benzoic acid | SIELC Technologies [sielc.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Chloro-3-chlorosulfonylbenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 4-Chloro-3-chlorosulfonylbenzoic acid is a pivotal bifunctional molecule in modern organic and medicinal chemistry. Characterized by the presence of a carboxylic acid and a reactive chlorosulfonyl group, it serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and sulfonamide-based drugs. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role as a precursor to the antihypertensive drug Indapamide and other biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Chemical Identity

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of its identifiers is provided below to facilitate accurate identification and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | 4-chloro-3-(chlorosulfonyl)benzoic acid |

| CAS Number | 2494-79-3[1] |

| PubChem CID | 75613 |

| EC Number | 219-667-6 |

| Molecular Formula | C₇H₄Cl₂O₄S[1] |

| Molecular Weight | 255.08 g/mol [1] |

| InChI Key | LYBQQYNSZYSUMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |

| Alternate Names | 5-Carboxy-2-chlorobenzenesulfonyl chloride[1], 3-(Chlorosulfonyl)-4-chlorobenzoic acid, 3-Carboxy-6-chlorobenzenesulfonyl chloride |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Physical Form | Pale beige to light beige solid |

| Melting Point | 170-172 °C |

| Boiling Point | 60-80 °C (Predicted) |

| Density | 1.694 g/cm³ (Predicted) |

| pKa | 2.77 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 4-chlorobenzoic acid using chlorosulfonic acid.[2]

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as both the reactant and the solvent. The highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ and subsequently attacks the benzene ring of 4-chlorobenzoic acid. The carboxylic acid group is a deactivating, meta-directing group; however, the chloro group is an ortho-, para-directing group. The substitution occurs at the position ortho to the chloro group and meta to the carboxylic acid group.

Caption: Synthesis mechanism of this compound.

Experimental Protocol: Laboratory Scale

Materials:

-

4-chlorobenzoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully charge chlorosulfonic acid at 0°C.

-

Slowly add 4-chlorobenzoic acid portion-wise to the stirred chlorosulfonic acid, ensuring the temperature is maintained.

-

After the addition is complete, heat the reaction mixture to 130°C for approximately 5 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with constant stirring.

-

The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum to yield 4-chloro-3-(chlorosulfonyl)benzoic acid as a white powder.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

-

Chlorosulfonyl Group (-SO₂Cl): This group is highly electrophilic and readily reacts with nucleophiles. Its reaction with primary or secondary amines is a cornerstone for the synthesis of a vast array of sulfonamides.[3][4] This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is less reactive than the chlorosulfonyl group under standard conditions. It can undergo typical carboxylic acid reactions, such as conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). This activated form can then react with amines to form amides.[5] This differential reactivity allows for sequential functionalization of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a key starting material in the synthesis of numerous pharmaceutical compounds, most notably the diuretic and antihypertensive drug, Indapamide.[1]

Synthesis of Indapamide

The synthesis of Indapamide from this compound is a multi-step process that highlights the molecule's versatile reactivity.

-

Amination: The chlorosulfonyl group is first converted to a sulfamoyl group (-SO₂NH₂) by reaction with ammonia. This yields 4-chloro-3-sulfamoylbenzoic acid .[2]

-

Amide Formation: The carboxylic acid group of 4-chloro-3-sulfamoylbenzoic acid is then coupled with 1-amino-2-methylindoline to form the final Indapamide molecule. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Caption: Synthetic pathway from this compound to Indapamide.

Broader Applications in Drug Discovery

Beyond Indapamide, the sulfonamide derivatives of this compound are explored for a range of biological activities, including:

-

Antibacterial Agents: Sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]

-

Anticancer Agents: Certain sulfonamide derivatives have shown potential as anticancer drugs by inhibiting carbonic anhydrase isoforms, such as CA IX, which is associated with tumor growth.[6]

-

Antifungal and Antimalarial Agents: Novel sulfonamides derived from related structures have demonstrated promising in vitro activity against various fungal and malarial strains.[7]

-

Disinfectants and Antiseptics: The parent compound and its derivatives also find use as bactericides, disinfectants, and antiseptics.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential due to its corrosive and reactive nature.

| Safety Aspect | Guideline |

| Hazard Classification | Corrosive; Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced. |

| First Aid Measures | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Take off immediately all contaminated clothing. Rinse skin with water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

| Fire-Fighting Measures | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Wear self-contained breathing apparatus. |

| Handling and Storage | Handle in a well-ventilated area. Keep container tightly closed in a dry and cool place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contact. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

-

Chemistry LibreTexts. Amines as Nucleophiles. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

Khan Academy. Carboxylic acid reactions overview. [Link]

-

JoVE. Amines to Sulfonamides: The Hinsberg Test. [Link]

-

SciSpace. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. [Link]

-

PubMed Central. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Carboxy-2-chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-chlorobenzenesulfonyl chloride is a bifunctional molecule of significant interest in the realms of pharmaceutical and materials science. Its utility as a building block in organic synthesis is predicated on its two reactive moieties: the sulfonyl chloride and the carboxylic acid. These functional groups allow for the construction of complex molecular architectures, particularly in the development of novel sulfonamides, which are a cornerstone of many therapeutic agents.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Carboxy-2-chlorobenzenesulfonyl chloride, grounded in established safety principles and technical expertise.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response strategies.

| Property | Value | Source |

| CAS Number | 68592-12-1 | [2][3][4][5] |

| Molecular Formula | C₁₄H₈Cl₂O₅S | [2][3][4] |

| Molecular Weight | 359.18 g/mol | [3][4] |

| Appearance | White solid / Crystalline | [2][3] |

| Melting Point | 178-182 °C | [2][4] |

| Boiling Point | 584.5 °C at 760 mmHg | [2][4] |

| Density | 1.6 g/cm³ | [4] |

| Flash Point | 307.3 °C | [4] |

Hazard Identification and Risk Assessment

The primary hazards associated with 5-Carboxy-2-chlorobenzenesulfonyl chloride stem from its reactivity, particularly the sulfonyl chloride functional group. It is classified as a corrosive material that can cause severe skin burns and eye damage.[4][6]

Key Hazards:

-

Corrosivity: Direct contact with skin or eyes can lead to severe burns and potentially irreversible eye damage.[4][6][7] The GHS hazard statement H314 (Causes severe skin burns and eye damage) is consistently applied to analogous compounds.[4][8]

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[6][8][9] This reaction is exothermic and the liberation of corrosive HCl gas presents a significant inhalation hazard.

-

Inhalation Hazard: Inhalation of dust or the HCl gas produced upon decomposition can cause severe irritation and burns to the respiratory tract.[7]

-

Ingestion Hazard: If ingested, the compound can cause severe burns to the mouth, throat, and stomach.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls:

-

Chemical Fume Hood: All handling of 5-Carboxy-2-chlorobenzenesulfonyl chloride must be conducted in a certified chemical fume hood to prevent the inhalation of dust and corrosive vapors.[7][10]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

-

Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is critical in the event of accidental contact.[9][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn to provide an additional layer of protection.[7][10]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and ensure they are inspected for any signs of degradation before use. Contaminated gloves should be removed and disposed of properly.[4][7]

-

Skin and Body Protection: A lab coat, fully buttoned, is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and sleeves are recommended.[4][7]

-

Respiratory Protection: In situations where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[7][8]

-

Moisture-Free Environment: Handle the compound in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible. Use dry glassware and solvents.[8][11]

-

Dispensing: When transferring the solid, use non-sparking tools and minimize the creation of dust.[7]

-

Reaction Quenching: Be cautious when quenching reactions containing this compound. The addition of water or protic solvents can be highly exothermic and release HCl gas. Quenching should be done slowly and in a controlled manner within a fume hood.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[4][5][8]

-

Environment: The storage area should be a dry, cool, and well-ventilated place, designated as a corrosives area.[5][7][8] Store locked up.[4][7]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and water.[6][7][8]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For a small, dry spill, carefully cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Collection: Gently sweep the absorbed material into a suitable container for hazardous waste. Avoid creating dust.

-

Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[4][7]

Caption: Workflow for responding to a spill of 5-Carboxy-2-chlorobenzenesulfonyl chloride.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][8]

Disposal Considerations

All waste containing 5-Carboxy-2-chlorobenzenesulfonyl chloride must be treated as hazardous waste.

-

Waste Containers: Use designated, properly labeled, and sealed containers for waste.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[4][7]

-

Regulatory Compliance: Ensure that all disposal practices are in strict compliance with local, state, and federal regulations.

Conclusion

5-Carboxy-2-chlorobenzenesulfonyl chloride is a powerful synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its chemical properties, coupled with the diligent application of the engineering controls, personal protective equipment, and handling protocols outlined in this guide, is essential for its safe and effective use in a research and development setting. By fostering a culture of safety and preparedness, scientists can confidently harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.

References

-

Alfa Aesar. SAFETY DATA SHEET - 2-Bromobenzenesulfonyl chloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzenesulfonyl chloride. [Link]

-

National Institutes of Health. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 5-(2-Carboxybenzoyl)-2-chlorobenzenesulfonyl chloride | 68592-12-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-(2-Carboxybenzoyl)-2-chlorobenzenesulfonyl chloride | China | Manufacturer | Jiangsu Boquan Biotechnology Co., Ltd. [m.chemicalbook.com]

- 6. 2-Chlorobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Foreword: A Proactive Approach to Thermal Hazard Assessment

An In-Depth Technical Guide to the Thermal Stability of 4-Chloro-3-chlorosulfonylbenzoic Acid

In the landscape of pharmaceutical and specialty chemical synthesis, the intermediates we handle are often as critical as the final product. This compound stands as a prime example—a versatile bifunctional molecule indispensable for the synthesis of various therapeutics. However, its utility is intrinsically linked to its reactivity. The presence of both a carboxylic acid and a highly electrophilic sulfonyl chloride group imparts a chemical reactivity that demands a thorough and proactive understanding of its thermal stability. This guide is crafted not as a mere collection of data, but as a methodological framework for assessing thermal hazards. As a Senior Application Scientist, my objective is to move beyond simple data reporting and delve into the causality behind our experimental choices, providing a robust, self-validating system for ensuring safety and control in both laboratory and manufacturing environments.

Chapter 1: Foundational Profile of this compound

A comprehensive thermal stability analysis begins with a solid understanding of the molecule's fundamental physicochemical properties and inherent reactivity. This knowledge allows us to anticipate potential hazards and design more intelligent experimental protocols.

Physicochemical and Structural Data

This compound (CAS No. 2494-79-3) is a solid organic compound whose structure is key to its function and its potential instability.[1][2]

| Property | Value | Reference |

| CAS Number | 2494-79-3 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂O₄S | [1][2][4] |

| Molecular Weight | 255.08 g/mol | [2][4] |

| Appearance | Pale beige to light beige solid / White powder | [1][4][5] |

| Melting Point | 170-172 °C | [1][4] |

| Synonyms | 5-Carboxy-2-chlorobenzenesulfonyl chloride | [2] |

Inherent Reactivity and Potential Decomposition Pathways

The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, making the entire molecule susceptible to several decomposition pathways.[6]

-

Hydrolysis: This is often the most immediate concern. Sulfonyl chlorides react readily with water, including atmospheric moisture, to yield the corresponding sulfonic acid and hydrochloric acid.[6][7] This is not a thermal decomposition per se, but it degrades the material and the exothermic nature of the reaction can contribute to a hazardous thermal environment if not controlled.

-

Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose.[6] The decomposition can proceed through ionic or radical mechanisms, often involving the cleavage of the carbon-sulfur and sulfur-chlorine bonds to release sulfur oxides (SOx) and hydrogen chloride (HCl) gas.[8][9][10] Understanding the onset temperature of this decomposition is paramount for defining safe operating limits.

-

Reaction with Nucleophiles: Beyond water, other nucleophiles such as alcohols, amines, and even certain solvents can react with the sulfonyl chloride group, leading to degradation and the formation of unintended byproducts.[6]

Given these pathways, any comprehensive thermal analysis must be conducted on a well-characterized, dry sample to ensure that the observed thermal events are due to intrinsic thermal instability rather than reactions with contaminants like water.

Chapter 2: A Multi-Technique Strategy for Thermal Hazard Evaluation

No single analytical technique can provide a complete picture of a substance's thermal hazards. A robust assessment relies on the strategic integration of several methodologies, each providing a unique and complementary piece of the safety puzzle. We employ a tiered approach, starting with fundamental screening and progressing to worst-case scenario analysis.

-

Differential Scanning Calorimetry (DSC): This is our first-line tool. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11][12] It is exceptionally useful for identifying the melting point, measuring the heat of fusion, and detecting the onset of exothermic (heat-releasing) or endothermic (heat-absorbing) processes, including decomposition.[11] A sharp, early exotherm is a clear warning sign of potential thermal instability.

-

Thermogravimetric Analysis (TGA): Performed concurrently with DSC, TGA measures the change in a sample's mass as a function of temperature.[13] This technique is critical for determining at what temperature the material begins to decompose and quantifying the mass loss associated with this decomposition.[14] Correlating TGA mass loss stages with DSC events helps to confirm that an exotherm is indeed due to decomposition.

-

Accelerating Rate Calorimetry (ARC): This is the gold standard for process safety and runaway reaction analysis.[15] Unlike DSC or TGA, which use small samples under controlled heating rates, ARC simulates a worst-case adiabatic scenario ("zero heat loss").[16][17] By detecting the onset of self-heating, ARC provides critical data on the time to maximum rate of decomposition (TMR), the adiabatic temperature rise (ΔTad), and the corresponding pressure generation, which are essential for designing safe processes and emergency relief systems.[18][19]

The causality for this three-pronged approach is clear: DSC and TGA provide a rapid, high-level screening to identify thermal events, while ARC provides the quantitative, high-consequence data needed to truly understand and mitigate the risks of a thermal runaway.

Chapter 3: Validated Experimental Protocols

The integrity of thermal stability data is wholly dependent on the rigor of the experimental procedure. The following protocols are designed to be self-validating, with clear rationales for each parameter.

Overall Experimental Workflow

The logical flow from sample preparation to data integration is crucial for a comprehensive analysis.

Caption: Integrated workflow for thermal hazard assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and quantify mass loss.

-

Methodology:

-

Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate).

-

Sample Preparation: Place 5-10 mg of dry this compound into a platinum or ceramic TGA pan. Rationale: This sample size is large enough for accurate mass detection but small enough to minimize thermal gradients.

-

Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment. Rationale: An inert atmosphere prevents oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that balances analytical speed with good resolution of thermal events.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) using the tangent method on the mass loss curve. Quantify the percentage of mass lost in each decomposition step.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and detect any exothermic decomposition events.

-

Methodology: